molecular formula C16H13F3N4O3 B2958764 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate CAS No. 866137-39-5

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2958764
CAS No.: 866137-39-5
M. Wt: 366.3
InChI Key: YRZZYMCEYAPOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, designed for advanced research applications. This ester derivative is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are recognized as close structural analogs of known nanomolar adenosine A2a receptor (A2a AR) antagonists . The A2a AR pathway plays a critical role in suppressing immune responses within the tumor microenvironment, and its blockade is a promising strategy for enhancing anti-tumor immunity and inhibiting cancer cell viability . The structure of this reagent combines the triazolopyrimidine core, a privileged structure in drug discovery, with a 4-(trifluoromethyl)benzoate ester moiety, which can influence the compound's physicochemical properties and bioavailability. Researchers can utilize this chemical as a key intermediate or precursor for further synthetic modification, or as a reference standard in bio-screening assays. Its potential applications include in vitro screening against various cancer cell lines, such as lung carcinoma and hepatocellular carcinoma, where related analogs have demonstrated inhibitory effects with IC50 values in the low micromolar range . This product is intended for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c1-9-12(13(24)23-15(22-9)20-8-21-23)6-7-26-14(25)10-2-4-11(5-3-10)16(17,18)19/h2-5,8H,6-7H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZZYMCEYAPOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate is a synthetic derivative that belongs to the class of triazole-containing compounds. Its unique structure combines a triazole ring with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13F3N4O3
  • Molecular Weight : 366.2946 g/mol
  • CAS Number : Not specified in the search results but can be derived from the compound's name.

Mechanisms of Biological Activity

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The 1,2,4-triazole ring is particularly noted for its role in enhancing the stability and bioavailability of compounds.

  • Enzyme Inhibition : Triazole derivatives have been shown to inhibit specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and type 2 diabetes management. For instance, related compounds have demonstrated IC₅₀ values in the low nanomolar range for DPP-IV inhibition .
  • Antiproliferative Effects : The compound exhibits antiproliferative activity against various cancer cell lines. Research indicates that compounds containing triazole rings can lower the IC₅₀ values significantly compared to their non-triazole counterparts. For example, a related compound showed an IC₅₀ of 9.6 μM against human microvascular endothelial cells .
  • Protease Resistance : The structural characteristics of triazoles contribute to their resistance against proteolytic degradation, enhancing their therapeutic potential in vivo .

Case Studies and Research Findings

Several studies have focused on the biological activities associated with compounds similar to or including this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC₅₀ Value (μM)Reference
DPP-IV Inhibition(2R)-4-Oxo-4-[3-(trifluoromethyl)-...]18
Antiproliferative (HeLa)Triazole-containing analog9.6
c-Met InhibitionSavolitinib (similar scaffold)0.005

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Halogen Substituents : The target compound’s CF₃ group likely improves herbicidal or antifungal activity compared to chloro-/bromo-substituted analogs, as fluorine-containing groups are linked to enhanced bioactivity in agrochemicals .
  • Ester vs. Carboxamide Linkages : The ethyl 4-(trifluoromethyl)benzoate ester in the target compound may increase metabolic stability compared to carboxamide derivatives (e.g., Compound 38 ), which are prone to hydrolysis.
  • Sulfur-Containing Substituents : Benzylsulfanyl groups (e.g., ) introduce steric bulk and π-π interactions, whereas the target compound’s benzoate ester prioritizes electronic effects.

Crystallographic and Physicochemical Properties

  • Crystal Packing: While the target compound’s data is unavailable, analogs (e.g., ) form triclinic (P1) or monoclinic (P21/n) systems with intermolecular H-bonding and π-π interactions (centroid distances: 3.63–3.88 Å) .

Q & A

Q. Tables for Key Data

Parameter Optimal Value Reference
Catalyst for synthesisTMDP (1 mol% in H2_2O:EtOH 1:1)
1^1H NMR (dihydro protons)δ 5.2–5.8 ppm (multiplet)
X-ray density1.432 g/cm3^3 (monoclinic, P21_1/c)
Degradation half-life (pH 7)48 hours (40°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.